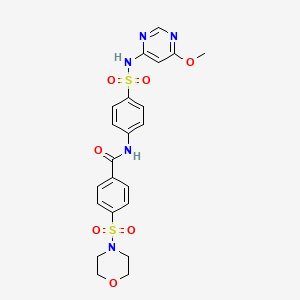

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O7S2/c1-33-21-14-20(23-15-24-21)26-35(29,30)18-8-4-17(5-9-18)25-22(28)16-2-6-19(7-3-16)36(31,32)27-10-12-34-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,25,28)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEDATZKKJGOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Formula

- Molecular Formula : C16H18N4O5S

- IUPAC Name : N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(morpholinosulfonyl)benzamide

Structural Characteristics

The compound features a sulfonamide linkage, a pyrimidine moiety, and a morpholine group, which contribute to its biological properties. The presence of the methoxy group on the pyrimidine ring is notable for its potential influence on solubility and biological activity.

This compound operates primarily through enzyme inhibition. By binding to specific enzymes, it prevents substrate interactions, thereby disrupting various biochemical pathways. This mechanism is common among sulfonamide compounds, which are often designed to inhibit bacterial dihydropteroate synthase.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a variety of bacterial strains. The structure-function relationship suggests that modifications in the pyrimidine or morpholine groups may enhance its antimicrobial potency.

Antifungal Properties

In addition to antibacterial activity, preliminary studies suggest potential antifungal effects. For instance, related compounds have shown effectiveness against fungal pathogens such as Fusarium and Alternaria species, indicating that this compound may also possess similar capabilities.

Cytotoxicity and Selectivity

Evaluations of cytotoxicity reveal that this compound demonstrates selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamides, including our compound. The results indicated that it inhibited growth in several Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.

Study 2: Antifungal Activity

In another investigation focused on antifungal agents, derivatives of this compound were tested against Alternaria solani. The results showed comparable efficacy to established antifungal treatments, suggesting that structural modifications could lead to more potent antifungal agents.

Summary of Biological Activities

Structure-Activity Relationship (SAR)

| Modification | Impact on Activity |

|---|---|

| Addition of Methoxy | Increased solubility |

| Morpholine Group | Enhanced enzyme inhibition |

| Sulfonamide Linkage | Broad-spectrum antimicrobial |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Fluoro/Chloro-Substituted Benzamides (Compounds 5f, 5g, 5h, 5i)

- Key Features : These compounds (e.g., 5f: 4-fluoro; 5i: 4-chloro) share the benzamide-sulfamoyl core but replace the pyrimidine and morpholine groups with tetrahydrofuran-derived sulfamides.

- Specific rotation ([α]D: +9.3° to +11.7°) indicates stereochemical uniformity .

N-(4-(2-Aminocyclopropyl)phenyl)benzamide Hydrochlorides (Compounds 3b, 4a–b, 5b, 6a–b)

- Key Features : These derivatives incorporate cyclopropylamine and heteroaromatic groups (furan, thiophene, pyridine) instead of pyrimidine/morpholine.

- For example, 4b (thiophen-2-yl) showed higher potency than pyridinyl analogs .

Heterocyclic Variants

1,3,4-Oxadiazoles (LMM5 and LMM11)

- Key Features : Replace benzamide with oxadiazole rings. LMM5 contains a benzyl(methyl)sulfamoyl group, while LMM11 has a cyclohexyl(ethyl)sulfamoyl moiety.

- Activity : Both exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition, with LMM5 showing superior efficacy .

Imidazole Derivatives (e.g., 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide)

Sulfonamide-Modified Analogs

N-(4-Methoxyphenyl)benzenesulfonamide

- Key Features : Simplified structure lacking the benzamide and morpholine groups.

- Relevance : Used as a precursor in sulfonamide drug synthesis, highlighting the importance of sulfamoyl groups in bioactivity .

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

Key Research Findings

Impact of Halogenation : Fluoro/chloro substituents (e.g., 5f, 5i) increase melting points and crystallinity but may reduce solubility compared to the target compound’s morpholine group, which enhances water solubility .

Heterocyclic Influence : Oxadiazoles (LMM5/LMM11) and imidazoles show divergent biological targets (antifungal vs. anticancer), underscoring the role of heterocycles in target selectivity .

Sulfamoyl vs. Sulfonyl Groups : The dual sulfonamide in the target compound may improve binding to enzymes requiring bidentate interactions, whereas single sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) are less potent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting stoichiometric ratios of sulfonamide precursors (e.g., fluorinated anilines) and benzoyl chlorides, as well as optimizing catalysts (e.g., triethylamine for coupling reactions) and solvents (e.g., acetonitrile or DMF). Column chromatography with gradients of hexanes/EtOAc (e.g., 6:4) is critical for purification . Future studies should prioritize high-throughput screening of reaction conditions to enhance yield and scalability .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:

- NMR Spectroscopy : H and C NMR to verify substituent positions and connectivity, particularly for the morpholinosulfonyl and methoxypyrimidinyl groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain, especially in sulfonamide and benzamide moieties .

- HPLC-MS : Validates purity and molecular weight, with electrospray ionization (ESI) preferred for sulfonamide derivatives .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility is evaluated in solvents like DMSO, ethanol, or aqueous buffers (pH 4–8) using UV-Vis spectrophotometry. Stability studies under varying temperatures (4–37°C) and light exposure are conducted via accelerated degradation assays, monitored by HPLC. Data from similar sulfonamides suggest stability in inert atmospheres .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., enzyme inhibition vs. lack of efficacy) be resolved experimentally?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors). Researchers should:

- Perform dose-response curves across multiple cell lines or enzyme isoforms.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities.

- Cross-validate results with molecular docking (e.g., AutoDock Vina) to identify binding mode inconsistencies .

Q. What computational strategies are effective for predicting the compound’s interactions with non-canonical biological targets?

- Methodological Answer : Hybrid QM/MM simulations or molecular dynamics (MD) trajectories (e.g., GROMACS) can model interactions with off-target proteins. Pharmacophore mapping using Schrödinger Suite identifies shared features with known inhibitors (e.g., sulfonamide-enzyme hydrogen bonding). Validation via mutagenesis studies is critical .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer : Disorder in morpholine rings or sulfonyl groups complicates refinement. Strategies include:

- Applying SHELXL restraints for bond lengths/angles.

- Using twin refinement (e.g., BASF parameter adjustment) for twinned crystals.

- Leveraging high-resolution synchrotron data (>1.0 Å) to resolve electron density ambiguities .

Q. How can synthetic byproducts be systematically identified and characterized?

- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) fragments detects trace byproducts. Isotopic labeling (e.g., S in sulfonamide) aids in tracking reaction pathways. For structural elucidation, preparative TLC isolates impurities, followed by F NMR (if trifluoromethyl groups are present) .

Q. What experimental designs are suitable for studying multi-target interactions in complex biological systems?

- Methodological Answer : Use proteome-wide affinity pull-down assays with biotinylated derivatives. Chemoproteomics (e.g., activity-based protein profiling) identifies off-target engagement. Cross-referencing with STRING database networks links targets to pathways (e.g., kinase or phosphatase cascades) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.